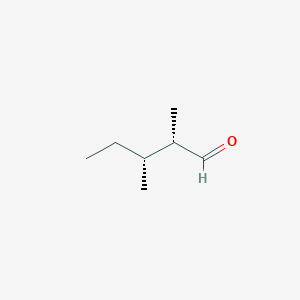
(2S,3R)-2,3-dimethylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
syn-2,3-Dimethylpentanal: is an organic compound with the molecular formula C7H14O. It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is notable for its structural configuration, where two methyl groups are attached to the second and third carbon atoms of the pentanal chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing syn-2,3-Dimethylpentanal involves the Grignard reaction. This process typically starts with the reaction of 3-methyl-2-pentanone with a Grignard reagent such as methylmagnesium bromide.
Industrial Production Methods: Industrial production of syn-2,3-Dimethylpentanal often employs large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: syn-2,3-Dimethylpentanal can undergo oxidation reactions to form the corresponding carboxylic acid, 2,3-dimethylpentanoic acid.
Substitution: syn-2,3-Dimethylpentanal can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Hydroxylamine (NH2OH)
Major Products Formed:
Oxidation: 2,3-Dimethylpentanoic acid
Reduction: 2,3-Dimethylpentanol
Substitution: 2,3-Dimethylpentanal oxime
Aplicaciones Científicas De Investigación
Chemistry:
- syn-2,3-Dimethylpentanal is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology:
- The compound is studied for its potential biological activity and interactions with various enzymes and receptors .
Medicine:
- Research is ongoing to explore the potential therapeutic applications of syn-2,3-Dimethylpentanal derivatives in treating certain medical conditions .
Industry:
Mecanismo De Acción
The mechanism by which syn-2,3-Dimethylpentanal exerts its effects involves interactions with specific molecular targets and pathways. The carbonyl group in the aldehyde can form hydrogen bonds and interact with nucleophiles, making it a reactive intermediate in various chemical reactions . In biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions, influencing metabolic pathways .
Comparación Con Compuestos Similares
2,3-Dimethylpentane: An alkane with a similar carbon backbone but lacking the aldehyde functional group.
2,3-Dimethylpentanoic Acid: The oxidized form of syn-2,3-Dimethylpentanal, containing a carboxylic acid group instead of an aldehyde.
2,3-Dimethylpentanol: The reduced form of syn-2,3-Dimethylpentanal, containing a hydroxyl group instead of an aldehyde.
Uniqueness:
Propiedades
Número CAS |
1821723-09-4 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-dimethylpentanal |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3/t6-,7-/m1/s1 |
Clave InChI |
BOHKXQAJUVXBDQ-RNFRBKRXSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H](C)C=O |
SMILES canónico |
CCC(C)C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



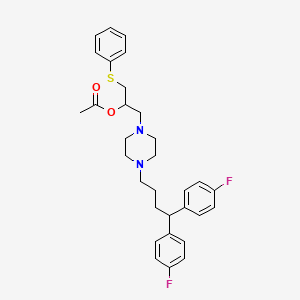
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
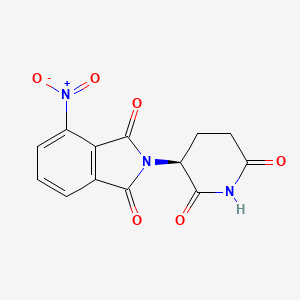
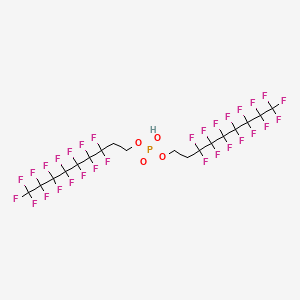

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
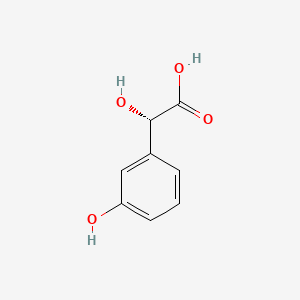
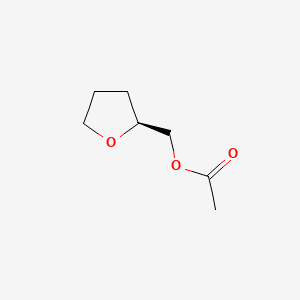
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

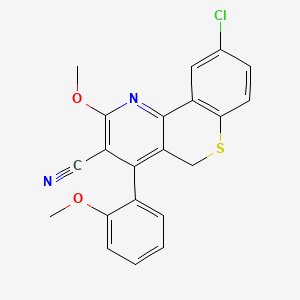
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)

